molecular formula C20H23N5O2 B2375727 3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034235-07-7

3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

货号: B2375727
CAS 编号: 2034235-07-7
分子量: 365.437
InChI 键: SKYFZUKSRAJYTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Isomeric moieties : A dimethylisoxazole ring and a triazole-pyrrolidine unit.

This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of isoxazole compounds can possess significant antimicrobial properties. For instance, compounds similar to the one have been evaluated against various bacterial strains, including resistant strains from the ESKAPE group. The presence of the triazole moiety enhances the compound's ability to inhibit bacterial growth through multiple mechanisms, such as disrupting cell wall synthesis and inhibiting protein synthesis .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For example, it has shown promising results against breast cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis . The mechanism appears to involve the inhibition of BRD4, a protein implicated in cancer progression .

Research Findings and Case Studies

Numerous studies have provided insights into the biological activity of this compound:

  • Antimicrobial Screening :
    • A study evaluated various derivatives against ESKAPE pathogens and found that certain modifications increased potency significantly. The compound demonstrated variable activity against different strains, indicating a structure-activity relationship that warrants further investigation .
  • Anticancer Efficacy :
    • In a series of experiments focusing on breast cancer models, the compound was shown to induce cell death through apoptosis. Molecular docking studies revealed that it binds effectively to BRD4, suggesting a potential pathway for therapeutic intervention .
  • Mechanistic Insights :
    • Molecular docking simulations have elucidated how the isoxazole and triazole components interact with target proteins. These interactions are crucial for understanding how structural modifications can enhance biological activity .

Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
AntimicrobialInhibition of ESKAPE pathogensDisruption of cell wall synthesis
AnticancerInduction of apoptosis in cancer cellsInhibition of BRD4 and related pathways
Anti-inflammatoryPotential modulation of inflammatory responsesNot fully characterized yet

常见问题

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, and what challenges arise during purification?

Methodological Answer:

  • Synthetic Routes :
    • Step 1 : React 3,5-dimethylisoxazole-4-carboxylic acid with propargyl bromide under Sonogashira coupling conditions to introduce the alkyne moiety .
    • Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-azidopyrrolidine to form the triazole-pyrrolidine core .
    • Step 3 : Couple the intermediate with 3-(3,5-dimethylisoxazol-4-yl)propanoic acid via amide bond formation using EDCI/HOBt .
  • Purification Challenges :
    • Column chromatography (ethyl acetate/hexane, 1:4) is often required to separate polar byproducts .
    • Recrystallization from DMF–EtOH (1:1) may be necessary to achieve high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?

Methodological Answer:

  • Key Techniques :
    • X-ray Crystallography : Resolve the 3D structure, particularly to confirm the triazole-pyrrolidine orientation .
    • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., isoxazole methyl groups at δ 2.2–2.4 ppm and triazole protons at δ 7.8–8.1 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+^+ for C20_{20}H22_{22}N5_5O2_2: 376.1764) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors (e.g., kinases or GPCRs)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to kinase ATP-binding pockets (e.g., prioritize derivatives with halogen substituents for enhanced hydrophobic interactions) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess conformational flexibility .
  • SAR Analysis : Correlate substituent effects (e.g., triazole vs. imidazole) with activity trends from in vitro assays .

Q. How should researchers address contradictory data regarding the compound’s stability under physiological conditions?

Methodological Answer:

  • Experimental Design :
    • pH Stability Assays : Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
    • Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., isoxazole ring opening or triazole N-oxide formation) .
    • Contradiction Resolution : If conflicting degradation profiles arise, validate results using orthogonal methods (e.g., NMR vs. LC-MS) and replicate under controlled humidity/temperature .

Q. What strategies optimize enantioselective synthesis for chiral centers in the pyrrolidine-triazole moiety?

Methodological Answer:

  • Catalytic Approaches :
    • Use chiral ligands (e.g., (R)-BINAP) with palladium catalysts during CuAAC to achieve >90% enantiomeric excess (ee) .
    • Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to separate diastereomers .
  • Analytical Validation :
    • Chiral HPLC (e.g., Chiralpak IA column) to quantify ee .

Q. Mechanistic and Biological Inquiry

Q. What experimental frameworks are suitable for investigating the compound’s mechanism of action in cellular pathways?

Methodological Answer:

  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways (e.g., MAPK/ERK signaling) .
  • Kinase Profiling : Use a panel of 100+ recombinant kinases to assess inhibitory activity (IC50_{50} values) .
  • CRISPR-Cas9 Screening : Knock out candidate target genes (e.g., EGFR) to validate specificity .

Q. How can researchers evaluate the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • Environmental Persistence :
    • Conduct OECD 301B biodegradation tests to measure half-life in soil/water .
    • Use QSAR models to predict bioaccumulation potential (logP ~2.5 suggests moderate risk) .
  • Ecotoxicology :
    • Test acute toxicity in Daphnia magna (LC50_{50}) and algae growth inhibition (EC50_{50}) .

Q. Data Interpretation and Reproducibility

Q. How should researchers resolve discrepancies in bioactivity data across different assay platforms?

Methodological Answer:

  • Standardization :
    • Use validated cell lines (e.g., ATCC-certified HEK293) and control compounds (e.g., staurosporine for kinase assays) .
    • Normalize data to internal controls (e.g., % inhibition relative to DMSO-treated wells) .
  • Statistical Analysis :
    • Apply Bland-Altman plots to assess inter-assay variability .

Q. What statistical methods are critical for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC50_{50} and Hill slope .
  • Bootstrap Resampling : Estimate confidence intervals for EC50_{50} values to ensure robustness .

属性

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-18(15(2)27-22-14)8-9-20(26)24-11-10-17(12-24)25-13-19(21-23-25)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYFZUKSRAJYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。